molecular formula C13H12O3S B12993878 4-((2-Methoxyphenoxy)methyl)thiophene-2-carbaldehyde

4-((2-Methoxyphenoxy)methyl)thiophene-2-carbaldehyde

Cat. No.: B12993878
M. Wt: 248.30 g/mol
InChI Key: OOXIRPDKDSPYQZ-UHFFFAOYSA-N
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Description

4-((2-Methoxyphenoxy)methyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 4-((2-Methoxyphenoxy)methyl)thiophene-2-carbaldehyde, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various substrates under specific conditions to form the thiophene ring.

For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The Paal-Knorr synthesis involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . The Fiesselmann synthesis involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired derivative and its specific applications. Industrial methods may include continuous flow synthesis, which allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

4-((2-Methoxyphenoxy)methyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of a carboxylic acid, while reduction leads to the formation of a primary alcohol .

Mechanism of Action

The mechanism of action of 4-((2-Methoxyphenoxy)methyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The thiophene ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules . These interactions can modulate the activity of the target molecules and pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2-Methoxyphenoxy)methyl)thiophene-2-carbaldehyde is unique due to the presence of both a methoxyphenoxy group and an aldehyde group on the thiophene ring. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H12O3S

Molecular Weight

248.30 g/mol

IUPAC Name

4-[(2-methoxyphenoxy)methyl]thiophene-2-carbaldehyde

InChI

InChI=1S/C13H12O3S/c1-15-12-4-2-3-5-13(12)16-8-10-6-11(7-14)17-9-10/h2-7,9H,8H2,1H3

InChI Key

OOXIRPDKDSPYQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2=CSC(=C2)C=O

Origin of Product

United States

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